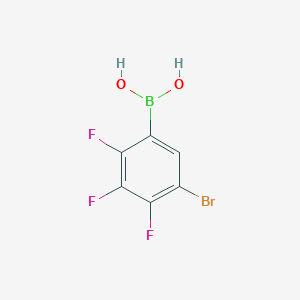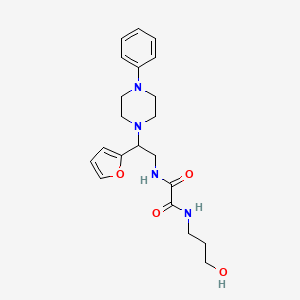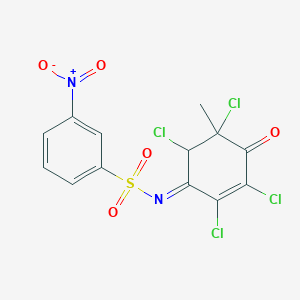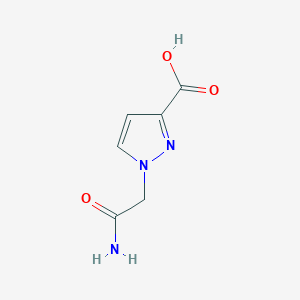
5-Bromo-2,3,4-trifluorophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3,4-trifluorophenylboronic acid is a chemical compound with the CAS Number: 2377611-88-4 . It has a molecular weight of 254.8 .
Synthesis Analysis
The synthesis of similar compounds like 3,4,5-Trifluorophenylboronic acid involves a reaction that is continued at room temperature for 8 hours . After the reaction is over, the reaction solution is slowly poured into dilute hydrochloric acid, and after the addition is complete, stir for 0.5-1.5h, separate the liquids, and then extract the aqueous phase twice, combine the organic phases, dry with anhydrous sodium sulfate, spin dry, and recrystallization of ethyl chloride gives the product .Molecular Structure Analysis
The Inchi Code of this compound is 1S/C6H3BBrF3O2/c8-3-1-2 (7 (12)13)4 (9)6 (11)5 (3)10/h1,12-13H .Chemical Reactions Analysis
Boron reagents like this compound are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis Applications
Synthesis of Pyridine and Furanone Derivatives
- Utilized in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through a versatile synthetic route involving Suzuki reactions. This pathway highlights its importance in creating intermediates for further chemical transformations (Sutherland & Gallagher, 2003).
Application in Suzuki-Miyaura Cross-Coupling Reactions
- Demonstrates its efficacy in Suzuki-Miyaura cross-coupling reactions, contributing to the development of novel thiophene derivatives with potential pharmacological applications. The study also explores the electronic effects of different substituents on arylboronic acids, showcasing the compound's versatility in synthesizing compounds with varied biological activities (Ikram et al., 2015).
Photophysical and Biological Applications
Photophysical Studies
- In the realm of photophysical studies, 5-Bromo-4′,5′-bis(dimethylamino)fluorescein, synthesized using a related bromo-substituted compound, has shown unique pH-dependent fluorescence. This quality makes it a candidate for cross-coupling reactions to produce derivatives with unique emission properties, indicating the broader utility of bromo-substituted phenylboronic acids in the development of fluorescent probes and sensors (Hwang et al., 2018).
Biological Activity Insights
- Studies involving the synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions have not only explored the chemical reactivity of similar compounds but also investigated their biological activities, such as anti-thrombolytic and biofilm inhibition properties. This underscores the potential of bromo-substituted phenylboronic acids in medicinal chemistry, particularly in identifying compounds with therapeutic relevance (Ahmad et al., 2017).
Material Science and Catalytic Activities
Catalytic Activity and Material Development
- The preparation of cyclopalladated complexes of thiophosphorylbenzoic acid thioamides, facilitated by bromo-substituted phenylboronic acids, showcases their utility in synthesizing materials with interesting catalytic activities and photophysical properties. Such materials are valuable for their potential applications in catalysis and as fluorescent probes (Kozlov et al., 2008).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the 5-Bromo-2,3,4-trifluorophenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the formation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids are generally known to be relatively stable, readily prepared, and environmentally benign , which could suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a key step in many organic synthesis reactions, leading to the creation of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to be relatively stable in air and insensitive to moisture, allowing for long-term storage . It may generate toxic gases when in contact with strong oxidizing agents or at high temperatures . Therefore, it should be handled in a well-ventilated area, away from fire sources and oxidizing agents .
Eigenschaften
IUPAC Name |
(5-bromo-2,3,4-trifluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BBrF3O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDZHGWKPWRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BBrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![3-(3-Chloro-4-methylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-benzylsulfanylacetamide](/img/structure/B2610841.png)

![N-{[(benzyloxy)amino]methylene}-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2610845.png)
![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)


![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)